4-(Bromomethyl)-4-methyloxane

Description

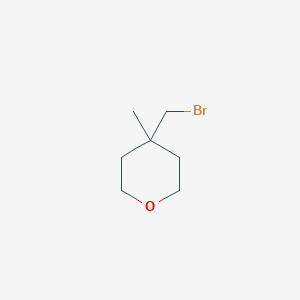

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-4-methyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-7(6-8)2-4-9-5-3-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVXBTYXHHPSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262410-27-4 | |

| Record name | 4-(bromomethyl)-4-methyloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Solubility Landscape of 4-(Bromomethyl)-4-methyloxane: A Technical Guide for Researchers

For Immediate Release

Introduction: The Significance of Solubility in Drug Development

The journey of a potential drug molecule from the laboratory to the clinic is fraught with challenges, with solubility being a primary hurdle. The bioavailability and efficacy of a therapeutic agent are intrinsically linked to its ability to dissolve in physiological fluids and relevant solvent systems used during synthesis and formulation.[1] The incorporation of halogen atoms, such as bromine, into a molecular structure is a common strategy in medicinal chemistry to modulate properties like lipophilicity, metabolic stability, and target binding affinity.[2] 4-(Bromomethyl)-4-methyloxane, with its cyclic ether (oxane) backbone and a reactive bromomethyl group, presents a scaffold of interest for the synthesis of novel chemical entities. Understanding its solubility profile is paramount for its successful application.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The structure of this compound features both polar and non-polar regions, suggesting a nuanced solubility profile.

-

Polar Characteristics: The oxygen atom in the oxane ring and the bromine atom introduce polarity to the molecule. The ether oxygen can act as a hydrogen bond acceptor, while the carbon-bromine bond possesses a dipole moment. These features suggest potential solubility in polar aprotic solvents.

-

Non-Polar Characteristics: The cyclohexane-like ring and the methyl group contribute to the non-polar character of the molecule. This suggests that the compound will also exhibit solubility in non-polar and weakly polar organic solvents.

Based on these structural attributes, we can predict the following solubility trends:

-

High Solubility: Expected in moderately polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and ethyl acetate. These solvents can engage in dipole-dipole interactions and, in the case of THF, hydrogen bonding with the ether oxygen.

-

Moderate Solubility: Likely in non-polar aromatic solvents like toluene and benzene, as well as in lower alcohols such as methanol and ethanol. In alcohols, the solubility will be a balance between the non-polar interactions with the alkyl chain and the potential for hydrogen bonding.

-

Low to Negligible Solubility: Predicted in highly polar protic solvents like water and in very non-polar aliphatic hydrocarbon solvents like hexane and pentane. The energetic cost of disrupting the strong hydrogen bonding network of water for a molecule with significant non-polar surface area would be high. Conversely, the polar functionalities of this compound would limit its interaction with purely non-polar alkanes.

These predictions are informed by the general behavior of similar brominated and cyclic ether-containing molecules.[3][4][5]

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of this compound, the following equilibrium solubility method should be employed. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.[6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Figure 1: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., acetonitrile) at known concentrations. These will be used to generate a calibration curve for HPLC analysis.

-

Sample Preparation: To a series of vials, add an excess amount of this compound. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted samples onto the HPLC system and determine the concentration of this compound by comparing the peak area to the calibration curve.

-

Calculation of Solubility: Calculate the solubility of this compound in the tested solvent using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Data Presentation and Interpretation

The experimentally determined solubility values should be compiled into a clear and concise table for easy comparison.

| Solvent | Polarity Index | Solubility (mg/mL) at 25 °C |

| Hexane | 0.1 | Experimental Value |

| Toluene | 2.4 | Experimental Value |

| Dichloromethane | 3.1 | Experimental Value |

| Diethyl Ether | 2.8 | Experimental Value |

| Tetrahydrofuran | 4.0 | Experimental Value |

| Ethyl Acetate | 4.4 | Experimental Value |

| Acetone | 5.1 | Experimental Value |

| Acetonitrile | 5.8 | Experimental Value |

| Ethanol | 4.3 | Experimental Value |

| Methanol | 5.1 | Experimental Value |

| Water | 10.2 | Experimental Value |

The relationship between solvent polarity and the solubility of this compound can be visualized to identify trends.

Figure 2: Predicted relationship between solvent polarity and the solubility of this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical framework and a detailed experimental protocol for assessing the solubility of this compound in a range of organic solvents. By understanding the interplay of its structural features and the properties of the solvent, researchers can make informed decisions regarding its use in synthesis, purification, and formulation. The provided experimental workflow offers a robust method for obtaining reliable and reproducible solubility data. Future work should focus on the experimental execution of this protocol to generate a comprehensive, publicly available dataset for this compound, thereby facilitating its broader application in the scientific community.

References

-

Cheméo. (n.d.). Chemical Properties of 1-Bromo-4-methylhexane. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Bromomethyl)-4-fluorooxane. Retrieved from [Link]

-

RSC. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Faculty of Pharmacy, Universiti Teknologi MARA. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives. Retrieved from [Link]

-

Pharmacia. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Bromomethyl)-2-methylhexane. Retrieved from [Link]

-

PubChem. (n.d.). 4-(bromomethyl)-4-[(methylsulfanyl)methyl]oxane. Retrieved from [Link]

- Google Patents. (n.d.). CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone.

-

Journal of Drug Delivery and Therapeutics. (2021). Role of chemistry in drug discovery and drug design. Retrieved from [Link]

-

ResearchGate. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

-

IAPC Journals. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. Retrieved from [Link]

-

Michigan State University. (n.d.). Chapter 11 Intermolecular Forces. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-4-methyloctane. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 4.2 Intermolecular Forces. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

- Google Patents. (n.d.). US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.

-

College of Saint Benedict & Saint John's University. (n.d.). structure & properties: intermolecular attractions. Retrieved from [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Intermolecular Forces. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

Sources

- 1. chemistryjournals.net [chemistryjournals.net]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. 1-Bromo-4-methylhexane (CAS ---) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 4-(Bromomethyl)-2-methylhexane | C8H17Br | CID 24880891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-4-methyloctane | C9H19Br | CID 21554307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

reactivity of the bromomethyl group in 4-(Bromomethyl)-4-methyloxane

An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in 4-(Bromomethyl)-4-methyloxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromomethyl group in this compound. As a Senior Application Scientist, this document synthesizes fundamental principles of organic chemistry with practical insights into the reaction mechanisms, steric and electronic influences, and synthetic utility of this unique heterocyclic compound. We will explore the nuanced interplay of the oxane ring and the quaternary carbon center on the reactivity of the primary bromide, offering predictive insights for its application in complex molecule synthesis. This guide is intended to be a valuable resource for researchers and professionals in drug development and materials science.

Introduction: Structural and Electronic Landscape

This compound is a saturated heterocyclic compound featuring a six-membered oxane ring. The key reactive site is the primary bromomethyl group attached to a quaternary carbon at the 4-position. This structural arrangement, analogous to a neopentyl halide, is pivotal in dictating its chemical behavior.

The presence of the ether oxygen in the oxane ring introduces a significant electronic element. Its lone pairs can influence the molecule's conformation and potentially participate in neighboring group effects, although direct participation in reactions at the C4-position is unlikely due to the distance. The overall inductive effect of the oxygen atom is electron-withdrawing, which can have a minor influence on the electron density around the reactive center.

However, the most dominant feature governing the reactivity of this compound is the steric hindrance imposed by the quaternary carbon. This "neopentyl-like" structure severely impedes the backside attack required for a classical S(_N)2 reaction mechanism.[1][2]

Nucleophilic Substitution Reactions: A Tale of Two Mechanisms

Nucleophilic substitution is a cornerstone of organic synthesis, and the bromomethyl group is a prime handle for such transformations.[3] However, the steric environment around the electrophilic carbon in this compound complicates this seemingly straightforward reaction.

The Sterically Hindered S(_N)2 Pathway

The bimolecular nucleophilic substitution (S(_N)2) reaction is characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry.[4] For primary alkyl halides, this is typically a favored pathway. However, in the case of this compound, the bulky methyl group and the oxane ring create significant steric hindrance around the methylene carbon bearing the bromine atom.[2][5] This steric congestion makes it difficult for nucleophiles to approach the electrophilic carbon, significantly slowing down the rate of S(_N)2 reactions.[6]

Despite the hindrance, S(_N)2 reactions can still occur, particularly with small, potent nucleophiles and under forcing conditions (e.g., elevated temperatures).

The Potential for S(_N)1 and Rearrangement

Given the difficulty of the S(_N)2 pathway, an S(_N)1 mechanism might be considered. This pathway involves the formation of a carbocation intermediate.[7] However, the formation of a primary carbocation is highly unfavorable. A 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation is a possibility, but this would lead to rearranged products, which may not be the desired outcome. The polarity of the solvent will play a crucial role here, with polar protic solvents favoring an S(_N)1 pathway.

Elimination Reactions: A Competing Pathway

Elimination reactions often compete with nucleophilic substitutions, especially in the presence of strong, bulky bases.[8] For this compound, the presence of β-hydrogens on the oxane ring allows for the possibility of an E2 elimination.

The E2 Mechanism and Zaitsev's Rule

The bimolecular elimination (E2) reaction is a concerted process where a base abstracts a proton from a carbon adjacent (β-position) to the leaving group, leading to the formation of a double bond.[9][10] In this case, the β-hydrogens are on the C3 and C5 positions of the oxane ring.

According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product.[10] However, the use of a sterically hindered base, such as potassium tert-butoxide, can favor the formation of the less substituted (Hofmann) product due to the easier accessibility of the less hindered β-hydrogens.

Practical Synthetic Applications and Considerations

The unique reactivity profile of this compound makes it a valuable building block for introducing a sterically encumbered oxane moiety into a molecule.

Synthesis of Ethers and Thioethers

Despite the slow reaction rates, S(_N)2 reactions with alkoxides and thiolates can be achieved to form the corresponding ethers and thioethers. These reactions may require higher temperatures and longer reaction times.

| Nucleophile | Product | Reaction Conditions | Expected Rate |

| RO⁻ | Ether | NaH, ROH, THF, reflux | Slow |

| RS⁻ | Thioether | NaH, RSH, DMF, 60°C | Moderate |

| CN⁻ | Nitrile | NaCN, DMSO, 100°C | Slow |

| N₃⁻ | Azide | NaN₃, DMF, 80°C | Moderate |

Grignard Reagent Formation and Subsequent Reactions

The bromide can be converted into a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then be used to react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Experimental Protocols

Protocol for S(_N)2 Reaction with Sodium Azide

Objective: To synthesize 4-(azidomethyl)-4-methyloxane.

Materials:

-

This compound (1.0 eq)

-

Sodium azide (1.5 eq)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

Procedure:

-

To a solution of this compound in DMF, add sodium azide.

-

Heat the reaction mixture to 80°C and stir for 24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for E2 Elimination with Potassium tert-Butoxide

Objective: To synthesize 4-methylene-4-methyloxane.

Materials:

-

This compound (1.0 eq)

-

Potassium tert-butoxide (2.0 eq)

-

tert-Butanol

-

Water

-

Pentane

Procedure:

-

Dissolve this compound in tert-butanol.

-

Add potassium tert-butoxide portion-wise at room temperature.

-

Stir the reaction mixture at 50°C for 12 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction and quench with water.

-

Extract the product with pentane (3x).

-

Wash the combined organic layers with brine.

-

Dry over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

Conclusion

The reactivity of the bromomethyl group in this compound is dominated by the steric hindrance of the adjacent quaternary carbon. This leads to slow S(_N)2 reaction rates and creates a competition with elimination and potential rearrangement pathways. A thorough understanding of these competing factors is essential for the successful application of this building block in organic synthesis. By carefully selecting nucleophiles, bases, and reaction conditions, chemists can effectively utilize this compound to introduce the unique 4-methyl-4-oxane motif into complex molecules, a valuable strategy in the design of novel therapeutics and materials.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.

-

Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). [Link][1]

-

Chemistry LibreTexts. (2024, September 30). 11.7: Elimination Reactions- Zaitsev's Rule. [Link][9]

-

CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. [Link][3]

-

Master Organic Chemistry. (2012, August 28). Introduction to Elimination Reactions: The Key Pattern. [Link][8]

-

Reddit. (2023, May 28). I need help with this organic reaction, I've tried to look for explanations for hours and couldn't find a definitive answer. [Link][4]

-

Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples. [Link][2]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. [Link][6]

-

Scribd. (n.d.). Understanding Steric Hindrance in Chemistry. [Link][5]

-

Scribd. (n.d.). Major Organic Reaction Mechanisms Explained. [Link][7]

-

OpenStax. (2023, September 20). 11.7 Elimination Reactions: Zaitsev's Rule. [Link][10]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. reddit.com [reddit.com]

- 5. scribd.com [scribd.com]

- 6. byjus.com [byjus.com]

- 7. scribd.com [scribd.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]

Methodological & Application

Strategic N-Alkylation of Heterocycles with 4-(Bromomethyl)-4-methyloxane for Novel Drug Discovery Scaffolds

An Application Note and Protocol Guide:

This guide provides a comprehensive overview and detailed protocols for the N-alkylation of heterocycles using the novel reagent, 4-(bromomethyl)-4-methyloxane. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with a versatile building block for creating new molecular entities with potentially enhanced pharmacokinetic profiles.

Introduction: The Imperative of N-Alkylation in Modern Drug Discovery

N-alkylated heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The strategic introduction of alkyl groups onto a heterocyclic nitrogen atom can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic properties, including solubility, metabolic stability, and cell permeability.[3] Traditional alkylating agents, while effective, often lack features that can be leveraged for further molecular elaboration or to confer favorable drug-like properties.

The oxane (tetrahydropyran) moiety is a recognized "magic scaffold" in drug design, often introduced to improve the aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) profile of a lead compound. Its saturated, non-planar structure can also enable favorable interactions with biological targets. This guide focuses on the application of this compound, a reagent that combines the reactivity of a primary alkyl bromide with the beneficial properties of a substituted oxane ring, for the N-alkylation of a diverse range of heterocycles.

The Alkylating Reagent: this compound

2.1. Structure and Unique Attributes

This compound is a valuable synthetic building block that introduces a methyl-substituted oxane ring onto a nitrogen-containing heterocycle. The presence of the gem-dimethyl group can impart steric effects that may influence reaction regioselectivity and the conformational preferences of the final product. The primary bromide offers a good balance of reactivity and stability for SN2 reactions.

2.2. Plausible Synthesis of this compound

While not commercially ubiquitous, this compound can be synthesized in a multi-step sequence starting from readily available materials. A plausible synthetic route is outlined below:

Caption: Plausible synthetic pathway for this compound.

Reaction Mechanism and Controlling Factors

The N-alkylation of heterocycles with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the heterocycle acts as the nucleophile, attacking the electrophilic methylene carbon of the alkylating agent and displacing the bromide leaving group.

Caption: Generalized SN2 mechanism for N-alkylation.

Several factors influence the outcome of this reaction:

-

Nucleophilicity of the Heterocycle: The inherent basicity and steric environment of the nitrogen atom in the heterocycle play a crucial role. Electron-rich heterocycles react more readily.

-

Choice of Base: A suitable base is required to deprotonate the N-H bond of the heterocycle, thereby increasing its nucleophilicity. The strength of the base should be matched to the pKa of the heterocycle. Common bases include potassium carbonate (K₂CO₃) for more acidic heterocycles and sodium hydride (NaH) for less acidic ones.[4]

-

Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN), is typically employed to dissolve the reactants and facilitate the SN2 reaction.

-

Temperature: The reaction rate can be increased by heating. However, excessive heat may lead to side reactions and decomposition.

-

Regioselectivity: For unsymmetrical heterocycles like certain pyrazoles or imidazoles, the alkylation can occur at different nitrogen atoms. The regioselectivity is influenced by steric hindrance and the electronic effects of substituents on the heterocyclic ring.[5]

Experimental Protocols

The following protocols provide a general framework for the N-alkylation of common heterocycles with this compound. Researchers are encouraged to optimize these conditions for their specific substrates.

Protocol 1: N-Alkylation of Imidazole using Potassium Carbonate

This method is suitable for relatively acidic heterocycles.

Materials:

-

Imidazole (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and heating mantle

Procedure:

-

To a clean, dry round-bottom flask, add imidazole and anhydrous DMF.

-

Add anhydrous potassium carbonate to the solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of Pyrazole using Sodium Hydride

This protocol is designed for less acidic heterocycles that require a stronger base.

Materials:

-

Pyrazole (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

This compound (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole and anhydrous THF.

-

Cool the mixture to 0 °C using an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add a solution of this compound in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Caption: General experimental workflow for N-alkylation.

Data Presentation and Characterization

The successful synthesis of the N-alkylated heterocycle should be confirmed by standard analytical techniques.

Table 1: Hypothetical Reaction Conditions and Yields for Various Heterocycles

| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Imidazole | K₂CO₃ | DMF | 70 | 6 | 85 |

| 4-Nitroimidazole | K₂CO₃ | MeCN | 60 | 4 | 92 |

| Pyrazole | NaH | THF | RT | 12 | 78 |

| 3,5-Dimethylpyrazole | NaH | THF | RT | 12 | 81 |

| Benzimidazole | K₂CO₃ | DMF | 80 | 8 | 88 |

| Indazole | Cs₂CO₃ | DMF | 80 | 10 | 75 (N1:N2 ratio) |

Characterization of a Hypothetical Product: 1-((4-Methyl-oxane-4-yl)methyl)-1H-imidazole

-

¹H NMR (400 MHz, CDCl₃) δ: 7.58 (s, 1H), 7.08 (s, 1H), 6.95 (s, 1H), 3.98 (s, 2H), 3.65 (t, J = 4.8 Hz, 4H), 1.62 (t, J = 4.8 Hz, 4H), 1.05 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ: 137.2, 129.5, 119.8, 67.8, 55.2, 38.1, 34.5, 22.1.

-

HRMS (ESI): Calculated for C₁₀H₁₇N₂O⁺ [M+H]⁺: 181.1335, Found: 181.1338.

For unambiguous determination of the site of alkylation in unsymmetrical heterocycles, advanced NMR techniques such as ¹H-¹⁵N HMBC can be invaluable.[6]

Troubleshooting

Table 2: Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive reagents, insufficient base, low temperature | Use freshly dried solvents and anhydrous reagents. Increase the amount of base or switch to a stronger base. Increase the reaction temperature. |

| Formation of multiple products | Competing N-alkylation at different sites (regioisomers), O-alkylation | Modify reaction conditions (solvent, temperature, base) to favor one regioisomer. For potential O-alkylation, use ¹H-¹⁵N HMBC for structural confirmation.[6] |

| Starting material remains | Insufficient reaction time or temperature, poor nucleophilicity of the heterocycle | Increase reaction time and/or temperature. Use a stronger base to enhance nucleophilicity. |

| Difficult purification | Close polarity of product and starting material | Optimize the mobile phase for column chromatography. Consider derivatization of the starting material or product to alter polarity. |

Safety and Handling

Alkylating agents such as this compound are potentially hazardous and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the reagent in a well-ventilated fume hood.[7]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[8]

-

Waste Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion

The N-alkylation of heterocycles with this compound represents a valuable synthetic strategy for the generation of novel chemical entities for drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this versatile building block in their own research endeavors. The introduction of the substituted oxane moiety can lead to compounds with improved physicochemical properties, ultimately accelerating the path from hit to lead and beyond.[3]

References

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

-

ResearchGate. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Retrieved from [Link]

-

Sánchez-Migallón, A. (2016). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]

-

ACS Publications. (2020). Electrochemical Decarboxylative N-Alkylation of Heterocycles. Retrieved from [Link]

-

ResearchGate. (2003). (PDF) N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Saturated N-Heterocycles. Retrieved from [Link]

-

ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

-

ResearchGate. (n.d.). N‐Alkyl‐N‐Aryl Heterocycles: Importance, Synthesis, and Contribution of Metallaphotoredox Catalysis. Retrieved from [Link]

-

University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

-

MedCrave. (2018). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved from [Link]

-

ResearchGate. (n.d.). Organic synthesis provides opportunities to transform drug discovery | Request PDF. Retrieved from [Link]

-

Airgas. (2025). Methyl Bromide Safety Data Sheet. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

-

MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]

-

Astex Pharmaceuticals. (2018). Organic synthesis provides opportunities to transform drug discovery. Retrieved from [Link]

-

Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.

-

Amazon AWS. (2025). N1-Selective Methylation of Pyrazoles via - Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

-

PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

-

ResearchGate. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

Sources

- 1. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Catalytic Coupling with 4-(Bromomethyl)-4-methyloxane: An Application Guide for Researchers

Introduction: The Strategic Importance of the Oxetane Moiety in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can confer a range of desirable physicochemical properties, including improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability. The unique bond angles and electronic properties of the oxetane scaffold can also lead to favorable interactions with biological targets, ultimately improving potency and selectivity. 4-(Bromomethyl)-4-methyloxane is a key building block for introducing this beneficial moiety into complex molecules. This guide provides a comprehensive overview of the catalytic conditions for coupling this versatile reagent, with a focus on practical applications and the underlying mechanistic principles that govern these transformations.

Core Coupling Strategies: A Mechanistic Overview

The reactivity of this compound is primarily centered on the C(sp³)-Br bond. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds.[1][2][3] The general catalytic cycle for many of these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Visualizing the Core Catalytic Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these reactions.[6][7] Ligands, in particular, play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the outcome of the reaction.[8][9]

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[5][10][11] This reaction is widely used in pharmaceutical and materials science due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[12][13]

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

-

Catalyst: Palladium(0) complexes are the active catalysts. Often, a stable Pd(II) precatalyst, such as Pd(OAc)₂, is used and is reduced in situ to Pd(0).

-

Ligand: Phosphine ligands are commonly employed. The choice of ligand can influence the rate of oxidative addition and reductive elimination. For sterically hindered substrates, bulky and electron-rich ligands like SPhos or XPhos can be beneficial.

-

Base: A base is essential for the transmetalation step.[14] It activates the organoboron species, facilitating the transfer of the organic group to the palladium center. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).

-

Solvent: A variety of organic solvents can be used, often with the addition of water.[12] Common solvent systems include toluene/water, dioxane/water, and THF/water. The solvent choice can impact the solubility of the reagents and the stability of the catalyst.[6]

Data Presentation: Optimized Conditions for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane | 100 | Moderate | [15] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 80 | High | [16] |

| Thiophene-3-boronic acid | [Pd(allyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2.0) | THF | 60 | Good | [16] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reagent Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.2 equiv).[15]

-

Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

-

Solvent Addition: Add anhydrous 1,4-dioxane.

-

Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[18]

Mechanistic Insight: The Dual Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle, similar to that of the Suzuki coupling, and a copper cycle. The copper acetylide, formed in the copper cycle, acts as the transmetalating agent in the palladium cycle.[19]

Visualizing the Sonogashira Coupling Mechanism

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

Data Presentation: Key Parameters for Sonogashira Coupling

| Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.0) | THF | RT | High | [17] |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA (2.0) | Toluene | 50 | Good | [18] |

| 1-Heptyne | PdCl₂(dppf) (3) | CuI (5) | Cs₂CO₃ (2.0) | DMF | 80 | Moderate | [20] |

Experimental Protocol: Copper-Free Sonogashira Coupling

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous for substrates that are sensitive to copper.[19]

-

Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.5 equiv), and a suitable base such as Cs₂CO₃ (2.0 equiv).

-

Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., P(t-Bu)₃).[17]

-

Solvent: Add a polar aprotic solvent like DMF.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed.

-

Work-up and Purification: Follow a standard aqueous work-up procedure, followed by purification by column chromatography.

Kumada Coupling: Utilizing Grignard Reagents

The Kumada coupling reaction provides a powerful means of forming C-C bonds by reacting an organohalide with a Grignard reagent, catalyzed by a nickel or palladium complex.[21][22]

Critical Considerations for Kumada Coupling

-

β-Hydride Elimination: A significant challenge in coupling reactions with alkyl halides containing β-hydrogens is the potential for β-hydride elimination, which leads to the formation of an alkene byproduct.[21]

-

Ligand Choice: The use of specific ligands, such as Xantphos, can minimize undesired β-hydride elimination. The large bite angle of such ligands is thought to disfavor the conformation required for this side reaction.[21][22]

Data Presentation: Conditions for Kumada Coupling of Benzylic Bromides

| Grignard Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylmagnesium bromide | PdCl₂(dppf) (3) | - | THF | RT | Good | [21] |

| Vinylmagnesium bromide | NiCl₂(dppf) (5) | - | THF | 0 | Moderate | [23] |

| Isopropylmagnesium chloride | Pd(OAc)₂ (2) | Xantphos (4) | THF | RT | Good | [21][22] |

Experimental Protocol: Kumada Coupling with Phenylmagnesium Bromide

-

Inert Atmosphere: All steps must be performed under a strictly inert atmosphere due to the high reactivity of Grignard reagents.

-

Catalyst and Ligand: In a dry flask, dissolve the palladium catalyst and ligand (if used) in anhydrous THF.

-

Substrate Addition: Add a solution of this compound in THF to the catalyst mixture.

-

Grignard Addition: Cool the reaction mixture to 0 °C and slowly add the Grignard reagent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Extract the product with an organic solvent, followed by drying, concentration, and purification.

Photoredox Catalysis: A Mild and Modern Approach

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forging C-C bonds under mild conditions.[24][25] This methodology often utilizes a photocatalyst, such as an iridium or ruthenium complex, in conjunction with a nickel co-catalyst to couple alkyl bromides with a variety of partners.[24][26]

The Power of Dual Catalysis

In this dual catalytic system, the excited photocatalyst initiates a single-electron transfer (SET) process, generating a radical intermediate from the alkyl bromide.[24] This radical then engages with the nickel catalyst to proceed through a cross-coupling cycle.

Visualizing the Ni/Photoredox Dual Catalytic Cycle

Caption: A plausible dual catalytic cycle for Ni/photoredox cross-coupling.

Data Presentation: Representative Conditions for Photoredox Coupling

| Coupling Partner | Photocatalyst (mol%) | Ni Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Yield (%) | Reference |

| 4-Methoxy-phenylboronic acid | Ir(ppy)₃ (1) | NiCl₂·glyme (5) | dtbbpy (5) | K₂CO₃ | DMA | Good | [24] |

| Potassium trifluoro(phenyl)borate | Ru(bpy)₃(PF₆)₂ (2) | NiBr₂·diglyme (10) | bipy (10) | Cs₂CO₃ | DMF | High | [25] |

| Triethylamine | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.5) | - | - | - | CH₃CN | Moderate | [26] |

Experimental Protocol: General Procedure for Ni/Photoredox Coupling

-

Degassing: Prepare a solution of the coupling partners, photocatalyst, nickel catalyst, ligand, and base in a suitable solvent. Degas the solution thoroughly by sparging with an inert gas for 15-30 minutes.

-

Irradiation: Place the reaction vessel in front of a suitable light source (e.g., a blue LED lamp) and stir vigorously at room temperature.

-

Monitoring and Work-up: Monitor the reaction by an appropriate analytical technique. Once complete, perform a standard aqueous work-up.

-

Purification: Purify the product by column chromatography.

Conclusion: Enabling Innovation in Drug Discovery

This compound is a versatile and valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. A thorough understanding of the catalytic conditions for its coupling is essential for researchers in drug discovery and development. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for the efficient and strategic incorporation of the 4-methyloxetane motif into a diverse range of molecular scaffolds.

References

-

López-Pérez, A., Adrio, J., & Carretero, J. C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 11(23), 5514–5517. [Link]

-

Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Recent Advances in Alkyl Carbon-Carbon Bond Formation by Nickel/Photoredox Cross-Coupling. Accounts of Chemical Research, 49(7), 1429–1439. [Link]

-

Request PDF. (n.d.). Synthesis of 4-Hydroxymethyl-2,4-methanoproline. ResearchGate. [Link]

-

Gueiffier, A., et al. (2013). Pd-Catalyzed, Highly Selective C(sp2)–Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 18(7), 7930-7945. [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Yao, T., et al. (2011). Ligand-free palladium-catalyzed intramolecular Heck reaction of secondary benzylic bromides. Organic & Biomolecular Chemistry, 9(14), 5146-5151. [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

ResearchGate. (2020). (PDF) C(sp)−C(sp) Cross‐Coupling of Alkyl Bromides and Ethers Mediated by Metal and Visible Light Photoredox Catalysis. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

-

ResearchGate. (n.d.). Aqueous Suzuki couplings mediated by a hydrophobic catalyst. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

PubMed Central. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

-

Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Frontiers. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. [Link]

-

ACS Publications. (2017). Mechanism of Photoredox-Initiated C−C and C−N Bond Formation by Arylation of IPrAu(I). [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. [Link]

-

DSpace@MIT. (2009). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross- Couplings of Racemic alpha-Bromoketones. [Link]

-

ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

-

White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

YouTube. (2022). Suzuki Coupling Mechanism. [Link]

-

YouTube. (2025). Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. [Link]

-

PubMed Central. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]

-

RSC Publishing. (2024). Iridium(III)-catalyzed photoredox cross-coupling of alkyl bromides with trialkyl amines: access to α-alkylated aldehydes. [Link]

-

PubMed Central. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

-

Chemistry. (2014). Cross-Coupling Reactions. [Link]

-

HAL Open Science. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

-

LinkedIn. (2025). Role of palladium catalyst in cross-coupling reactions. [Link]

- Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.

-

ResearchGate. (2025). Transition Metal Catalyzed Organometallic Reactions that Have Revolutionized Organic Synthesis. [Link]

-

PubMed Central. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. [Link]

-

ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

-

ResearchGate. (n.d.). Fe-Catalyzed Coupling of Propargyl Bromiides and Alkyl Grignard Reagents. [Link]

-

MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis: The Versatility of 4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-one. [Link]

-

NIH. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. [Link]

-

Wikipedia. (n.d.). Heck reaction. [Link]

-

ResearchGate. (n.d.). Alkyl Carbon–Carbon Bond Formation by Nickel/Photoredox Cross‐Coupling. [Link]

-

Europe PMC. (n.d.). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

-

ScienceDirect. (n.d.). Synthesis of 7-substituted 4-methyl coumarins by Pechmann reaction using nano-crystalline sulfated-zirconia. [Link]

Sources

- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 2. nobelprize.org [nobelprize.org]

- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalysts and Ligands - Enamine [enamine.net]

- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. benchchem.com [benchchem.com]

- 15. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents [organic-chemistry.org]

- 23. html.rhhz.net [html.rhhz.net]

- 24. Recent Advances in Alkyl Carbon-Carbon Bond Formation by Nickel/Photoredox Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.rsc.org [pubs.rsc.org]

Troubleshooting & Optimization

Navigating the Challenges of 4-(Bromomethyl)-4-methyloxane: A Technical Guide to Minimizing E2 Elimination

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-4-methyloxane. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the synthetic challenges associated with this sterically hindered primary alkyl halide. Our goal is to empower you to minimize the often-competing E2 elimination pathway and maximize your yield of the desired SN2 substitution product.

The Challenge: Steric Hindrance at the β-Position

This compound, while a primary bromide, presents a significant synthetic hurdle due to the quaternary carbon atom adjacent to the electrophilic carbon. This "neopentyl-like" structure creates substantial steric hindrance, which can dramatically slow down the rate of bimolecular nucleophilic substitution (SN2) reactions.[1] Consequently, even with a primary substrate, the competing bimolecular elimination (E2) pathway can become a major, if not the predominant, reaction channel, leading to the formation of the undesired alkene byproduct, 4-methyl-4-methylideneoxane.

This guide will walk you through the key experimental variables and provide actionable strategies to favor the SN2 pathway.

Troubleshooting Guide: Common Issues and Solutions

Here we address specific problems you might encounter during your experiments with this compound.

Problem 1: My reaction is yielding primarily the elimination product.

This is the most common issue encountered with this substrate. The formation of 4-methyl-4-methylideneoxane indicates that the E2 pathway is outcompeting the SN2 pathway.

Root Cause Analysis and Solutions:

-

Your Nucleophile is Too Basic: Strong bases are the primary drivers of E2 reactions.[2] If your nucleophile is also a strong base (e.g., hydroxides, alkoxides), it will readily abstract a proton from the β-carbon, leading to elimination.

-

Solution: Switch to a nucleophile that is a good nucleophile but a weak base.[3] Examples include azide (N₃⁻), cyanide (CN⁻), thiocyanate (SCN⁻), and carboxylates (RCOO⁻). These species have a high affinity for the electrophilic carbon but are less likely to act as a base.

-

-

Your Base is Too Sterically Hindered: Bulky bases, such as potassium tert-butoxide (t-BuOK), are designed to favor elimination.[4][5]

-

Solution: If a base is required for your transformation, choose a non-nucleophilic, sterically hindered base only if elimination is the desired outcome. For substitution, avoid strong, bulky bases entirely.

-

-

Your Reaction Temperature is Too High: Higher temperatures generally favor elimination over substitution from a thermodynamic standpoint.[6]

-

Solution: Run your reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and slowly warming the reaction only if necessary.

-

-

Your Solvent is Promoting Elimination: Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.

-

Solution: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents are known to enhance the rate of SN2 reactions.[3]

-

Problem 2: My reaction is very slow or not proceeding at all.

The steric hindrance of this compound can make even SN2 reactions sluggish.[1]

Root Cause Analysis and Solutions:

-

Insufficient Nucleophile Strength: A weak nucleophile will struggle to attack the sterically hindered electrophilic carbon.

-

Solution: While avoiding strong bases, ensure your chosen nucleophile is sufficiently potent. Anions are generally better nucleophiles than their neutral counterparts.

-

-

Inappropriate Solvent: As mentioned, the solvent plays a crucial role.

-

Solution: Ensure you are using a suitable polar aprotic solvent (DMSO, DMF, acetonitrile) to maximize the "naked" reactivity of your nucleophile.

-

-

Low Reaction Temperature: While high temperatures favor elimination, a temperature that is too low may not provide enough energy to overcome the activation barrier for the SN2 reaction.

-

Solution: If the reaction is clean but slow at a low temperature, a modest increase in temperature may be necessary. Monitor the reaction closely by TLC or LC-MS to track the formation of the elimination byproduct as you increase the heat.

-

Frequently Asked Questions (FAQs)

Q1: Why is this compound so prone to E2 elimination despite being a primary bromide?

While primary alkyl halides typically favor SN2 reactions, the steric bulk of the quaternary carbon at the β-position in this compound significantly hinders the backside attack required for an SN2 mechanism.[7] This steric shield makes it difficult for the nucleophile to reach the electrophilic carbon, thus slowing the SN2 reaction rate.[1] The E2 reaction, which involves the abstraction of a more accessible proton on the methyl group of the oxane ring, becomes kinetically more favorable, especially in the presence of a strong base.

Q2: What are the ideal characteristics of a nucleophile for SN2 reactions with this substrate?

The ideal nucleophile for maximizing the SN2 product with this compound is one that is a strong nucleophile but a weak base .[2] This combination ensures that the reagent is reactive enough to attack the sterically hindered carbon but not so basic that it preferentially abstracts a proton to induce elimination.

Q3: Can I use a strong, non-bulky base like sodium ethoxide?

Using a strong, non-bulky base like sodium ethoxide is likely to result in a significant amount of the E2 product. While less sterically demanding than t-butoxide, ethoxide is still a strong base and will readily promote elimination with a sterically hindered substrate like this. For substitution, it is best to avoid strongly basic conditions altogether.

Q4: How does solvent choice impact the SN2/E2 competition for this molecule?

Solvent choice is critical.

-

Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are highly recommended for SN2 reactions.[3] They are polar enough to dissolve the reactants but do not form a strong solvation shell around the nucleophile, leaving it more reactive.

-

Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, which decreases its nucleophilicity and can slow down the SN2 reaction, giving the E2 pathway a greater chance to compete.

Optimizing Your Reaction: A Summary Table

| Experimental Factor | To Favor SN2 Substitution | To Favor E2 Elimination | Rationale |

| Nucleophile/Base | Strong nucleophile, weak base (e.g., CN⁻, N₃⁻, RCOO⁻) | Strong, sterically hindered base (e.g., t-BuOK) or strong, non-hindered base (e.g., EtO⁻) | Strong bases readily abstract protons, driving the E2 pathway.[2][5] |

| Temperature | Lower temperatures (0 °C to RT) | Higher temperatures | Elimination reactions have a higher activation energy and are favored entropically at higher temperatures.[6] |

| Solvent | Polar aprotic (DMSO, DMF, Acetonitrile) | Can be performed in various solvents, but polar aprotic will also increase E2 rate with a strong base. | Polar aprotic solvents enhance nucleophilicity for SN2 reactions.[3] |

Experimental Protocol: A Model SN2 Reaction

This protocol provides a starting point for performing a successful SN2 reaction with this compound using sodium cyanide as the nucleophile.

Reaction: Synthesis of 4-(Cyanomethyl)-4-methyloxane

Materials:

-

This compound

-

Sodium Cyanide (NaCN)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium cyanide (1.2 equivalents).

-

Add anhydrous DMF via syringe and stir the suspension.

-

Add this compound (1.0 equivalent) to the stirring suspension at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may be slow and could require gentle heating (e.g., 40-50 °C). If heating, carefully monitor for the appearance of the elimination byproduct.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-(Cyanomethyl)-4-methyloxane.

Visualizing the Reaction Pathways

The following diagrams illustrate the competing SN2 and E2 pathways and the key decision points for experimental design.

Caption: Competing SN2 and E2 pathways for this compound.

Caption: Decision flowchart for minimizing E2 elimination.

References

-

Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved from [Link]

-

Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, March 25). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. Retrieved from [Link]

-

Reddit. (2018, November 12). Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction? r/chemhelp. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Support Center: Optimizing Reaction Temperature for Alkylation with 4-(Bromomethyl)-4-methyloxane

Welcome to the technical support center for optimizing alkylation reactions using 4-(bromomethyl)-4-methyloxane. This guide is designed for researchers, scientists, and professionals in drug development who are incorporating this versatile building block into their synthetic strategies. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the nuances of your experiments and achieve optimal results.

Introduction: The Duality of Reactivity and Stability

This compound is a valuable reagent in medicinal chemistry, offering a unique combination of a reactive primary alkyl bromide for nucleophilic substitution and a metabolically stable, polar oxetane moiety.[1][2] The primary alkyl bromide favors a bimolecular nucleophilic substitution (SN2) mechanism for forming C-N, C-O, and C-S bonds. However, the strained four-membered oxetane ring introduces a critical parameter to control: thermal stability. Elevated temperatures, while increasing the rate of the desired SN2 reaction, can also promote undesirable side reactions, primarily ring-opening of the oxetane.[3][4] Therefore, optimizing the reaction temperature is a delicate balance between achieving a reasonable reaction rate and preserving the integrity of the oxetane ring.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during alkylation reactions with this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Alkylated Product

Observed Symptoms:

-

TLC or LC-MS analysis shows a significant amount of unreacted starting material (nucleophile and/or this compound).

-

The isolated yield of the target product is consistently below expectations.

Potential Causes & Solutions:

| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |

| Insufficient Reaction Temperature | The activation energy for the SN2 reaction is not being overcome, leading to a slow reaction rate. | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that increases product formation without significant side-product formation. For many common nucleophiles, a starting point of room temperature to 50 °C is advisable. |

| Poor Nucleophilicity of the Substrate | The nucleophile (e.g., a sterically hindered amine or a weakly acidic phenol) is not reactive enough under the current conditions. | 1. Increase Temperature: As a first step, cautiously increase the reaction temperature. 2. Stronger Base: For phenols and thiols, ensure complete deprotonation by using a stronger base (e.g., NaH instead of K₂CO₃) to generate a more potent nucleophile. 3. Solvent Choice: Switch to a polar aprotic solvent like DMF or DMSO, which can accelerate SN2 reactions. |

| Inappropriate Base | The chosen base may not be strong enough to deprotonate the nucleophile effectively, or it may be sterically hindered. | For O- and S-alkylation, consider a range of bases from weaker carbonates (K₂CO₃, Cs₂CO₃) to stronger hydrides (NaH) or alkoxides (KOtBu). The choice will depend on the pKa of the nucleophile. For N-alkylation of neutral amines, a non-nucleophilic organic base (e.g., DIPEA, Et₃N) is often used to scavenge the HBr byproduct. |

| Solvent Effects | The solvent may not be optimal for an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity. | Use polar aprotic solvents such as acetonitrile, acetone, DMF, or DMSO to maximize the rate of the SN2 reaction. |

Problem 2: Presence of Significant Impurities or Side Products

Observed Symptoms:

-

Multiple spots on TLC or peaks in LC-MS that do not correspond to starting materials or the desired product.

-

Difficulty in purifying the final product.

Potential Causes & Solutions:

| Potential Cause | Explanation | Troubleshooting Steps & Recommendations |

| Oxetane Ring-Opening | The reaction temperature is too high, causing the strained oxetane ring to open. This is often catalyzed by acidic conditions (including the HBr byproduct if not scavenged) or strong Lewis acids.[3] | 1. Reduce Temperature: Immediately lower the reaction temperature. It is often better to have a slower, cleaner reaction than a fast, messy one. 2. Use a Scavenger Base: For N-alkylations, ensure an adequate amount of a non-nucleophilic base is present to neutralize the HBr formed. 3. Avoid Acidic Conditions: Ensure all reagents and solvents are free from acidic impurities. |

| Elimination (E2) Side Reaction | If the nucleophile is also a strong, sterically hindered base, it can promote the E2 elimination of HBr, leading to an exo-methylene oxetane. This is more likely at higher temperatures.[4][5] | 1. Lower the Temperature: Elimination reactions have a higher activation energy than substitution and are more sensitive to temperature increases.[5] 2. Choose a Less Hindered Base: If possible, use a less sterically demanding base. 3. Use a More Nucleophilic, Less Basic Reagent: If the nucleophile is the base, consider if a different synthetic route is possible. |

| Over-alkylation | For primary and secondary amines, the alkylated product can be more nucleophilic than the starting amine, leading to di- or tri-alkylation.[6] | 1. Use an Excess of the Starting Amine: Employing a large excess (3-5 equivalents) of the amine can statistically favor mono-alkylation. 2. Slow Addition of the Alkylating Agent: Add the this compound slowly to the reaction mixture to maintain a low concentration of the electrophile. |

| Thermal Decomposition of the Reagent | This compound itself may be unstable at very high temperatures, leading to a complex mixture of degradation products.[7][8] | Avoid excessive heating. If high temperatures are required, consider alternative strategies such as microwave-assisted synthesis which can offer rapid heating to the target temperature and shorter reaction times. |

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for my alkylation reaction with this compound?

A1: A good starting point for most SN2 reactions with this primary bromide is room temperature (20-25 °C) . Monitor the reaction progress over a few hours. If no significant conversion is observed, gradually increase the temperature to 40-50 °C. For less reactive nucleophiles, temperatures up to 80 °C may be necessary, but this should be approached with caution, keeping a close watch for side-product formation.

Q2: How does temperature affect the competition between SN2 and E2 reactions?

A2: Both SN2 and E2 reaction rates increase with temperature. However, elimination reactions generally have a higher activation energy and are more entropically favored, making them more sensitive to increases in temperature.[5][9] Therefore, higher temperatures will favor the E2 elimination side product over the desired SN2 substitution product. If you observe the formation of an alkene byproduct, lowering the reaction temperature is the first and most effective troubleshooting step.

Q3: My reaction is clean but very slow at room temperature. What are my options besides increasing the temperature?

A3: If you wish to avoid higher temperatures to protect the oxetane ring, consider the following:

-

Change the Solvent: Switching from a solvent like THF to a more polar aprotic solvent like DMF or DMSO can significantly accelerate SN2 reactions.

-

Use a Stronger Base: For phenols and thiols, using a stronger base (e.g., switching from K₂CO₃ to NaH) will generate a higher concentration of the more reactive nucleophilic anion.

-

Increase Concentration: Within solubility limits, increasing the concentration of your reactants can increase the reaction rate.

-

Add a Catalyst: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be beneficial, especially in biphasic systems.

Q4: I suspect the oxetane ring is opening. What analytical evidence should I look for?